![molecular formula C19H23N3O3 B267455 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267455.png)
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CXCR4 antagonist, is a small molecule inhibitor that targets CXCR4, a chemokine receptor. CXCR4 plays a crucial role in various biological processes, including cell migration, angiogenesis, and immune response. In recent years, CXCR4 antagonists have gained significant attention as potential therapeutic agents for cancer, HIV/AIDS, and other diseases.
Wirkmechanismus
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists bind to the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor and prevent its activation by its ligand, stromal cell-derived factor-1 (SDF-1). This blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been shown to have several biochemical and physiological effects, including inhibition of tumor growth, metastasis, and angiogenesis, induction of apoptosis, and inhibition of HIV entry into host cells. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been shown to modulate immune response by regulating the trafficking of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is their specificity for the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor, which minimizes off-target effects. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists also have some limitations, such as poor solubility, low bioavailability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the development and application of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists. One of the directions is the optimization of the pharmacokinetic properties of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists, such as solubility, bioavailability, and half-life. Another direction is the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the development of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with improved selectivity for different 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide isoforms could lead to more targeted and effective therapies.
Synthesemethoden
The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the commonly used methods for synthesizing 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been extensively studied for their potential applications in cancer therapy. Studies have shown that 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists can inhibit tumor growth, metastasis, and angiogenesis by blocking the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide/SDF-1 axis. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been investigated for their potential use in HIV/AIDS therapy, as 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide plays a crucial role in HIV entry into host cells.
Eigenschaften
Produktname |
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide |
---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-(cyclohexylcarbamoylamino)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H23N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2,(H,20,23)(H2,21,22,24) |
InChI-Schlüssel |
AIHFBPGFKCQNOE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.